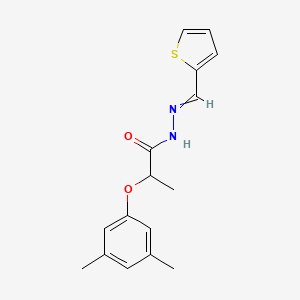
2-(3,5-dimethylphenoxy)-N'-(thiophen-2-ylmethylene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide is an organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide typically involves the condensation of 2-(3,5-dimethylphenoxy)propanehydrazide with thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazide and the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic and heterocyclic rings.
Reduction: The original hydrazide and aldehyde components.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
作用機序
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and aromatic rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-(3,5-dimethylphenoxy)-N’-(furan-2-ylmethylene)propanehydrazide: Similar structure but with a furan ring instead of a thiophene ring.
2-(3,5-dimethylphenoxy)-N’-(pyridin-2-ylmethylene)propanehydrazide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(3,5-dimethylphenoxy)-N’-(thiophen-2-ylmethylene)propanehydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications.
特性
分子式 |
C16H18N2O2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-(thiophen-2-ylmethylideneamino)propanamide |
InChI |
InChI=1S/C16H18N2O2S/c1-11-7-12(2)9-14(8-11)20-13(3)16(19)18-17-10-15-5-4-6-21-15/h4-10,13H,1-3H3,(H,18,19) |
InChIキー |
JUUCJQFTSNXGKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NN=CC2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


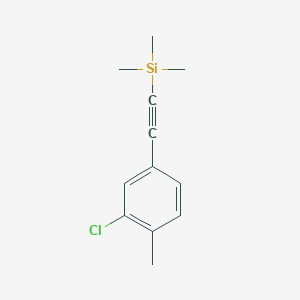
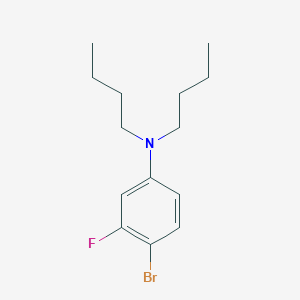
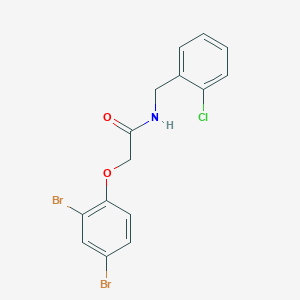
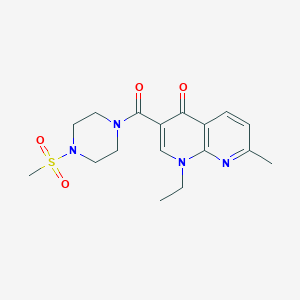
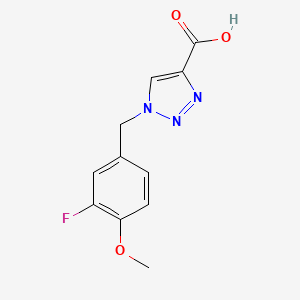
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)


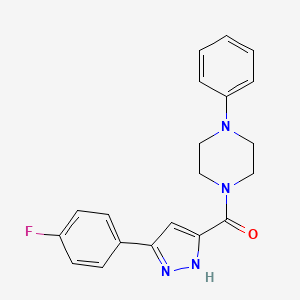
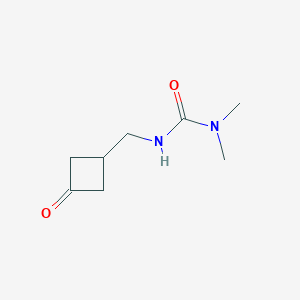
![3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
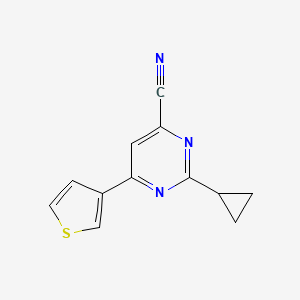
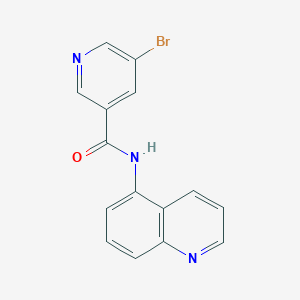
![2-Methyl-4-nitrobenzo[d]thiazole](/img/structure/B14871244.png)
